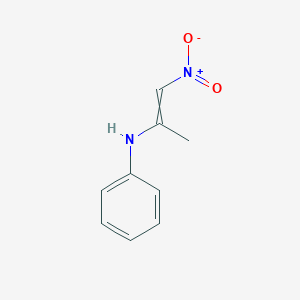

N-(1-Nitroprop-1-en-2-yl)aniline

Description

Properties

CAS No. |

62875-03-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-(1-nitroprop-1-en-2-yl)aniline |

InChI |

InChI=1S/C9H10N2O2/c1-8(7-11(12)13)10-9-5-3-2-4-6-9/h2-7,10H,1H3 |

InChI Key |

ZSPDYXDLESVVHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[N+](=O)[O-])NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Nitroalkene-Aniline Conjugate Addition

Principle : Michael addition of aniline to a nitroalkene forms the enamine structure.

Procedure :

- Nitroalkene Synthesis : Prepare 1-nitroprop-1-ene via Henry reaction between nitromethane and acetaldehyde under basic conditions.

- Conjugate Addition : React aniline with 1-nitroprop-1-ene in tetrahydrofuran (THF) at 0–25°C, catalyzed by acetic acid. The reaction proceeds via nucleophilic attack of aniline’s NH$$_2$$ on the β-carbon of the nitroalkene.

Optimization :

- Yield : 65–75% (crude), purified via silica gel chromatography.

- Key Parameter : Strict temperature control minimizes polymerization of the nitroalkene.

Reaction Scheme :

$$

\text{Aniline} + \text{CH}2=\text{C}(\text{NO}2)\text{CH}_3 \xrightarrow{\text{THF, AcOH}} \text{N-(1-Nitroprop-1-en-2-yl)aniline}

$$

Advantages :

Organometallic Coupling

Principle : Halogen-metal exchange followed by nitro group introduction.

Procedure :

- Substrate Preparation : Synthesize 2-bromo-1-nitroprop-1-ene via bromination of 1-nitropropene.

- Lithiation : Treat 2-bromo-1-nitroprop-1-ene with n-butyllithium (n-BuLi) in hexane at −78°C to generate a lithium intermediate.

- Amination : Add aniline to the lithiated species, quenching with aqueous NH$$_4$$Cl.

Optimization :

- Yield : 55–60% after recrystallization (ethanol/water).

- Safety Note : n-BuLi requires strict anhydrous conditions and low temperatures.

Reaction Scheme :

$$

\text{Br-C}(\text{NO}2)=\text{CH}2 \xrightarrow{\text{n-BuLi}} \text{Li-C}(\text{NO}2)=\text{CH}2 \xrightarrow{\text{Aniline}} \text{this compound}

$$

Advantages :

Nitroketone Condensation and Dehydration

Principle : Enamine formation via condensation of aniline with a nitroketone, followed by dehydration.

Procedure :

- Nitroketone Synthesis : Oxidize 1-nitro-2-propanol using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to yield 1-nitropropan-2-one.

- Condensation : Reflux aniline and 1-nitropropan-2-one in toluene with p-toluenesulfonic acid (PTSA), removing water via Dean-Stark trap.

- Dehydration : Treat the intermediate with P$$2$$O$$5$$ in refluxing xylene to form the enamine.

Optimization :

Reaction Scheme :

$$

\text{Aniline} + \text{O}=\text{C}(\text{NO}2)\text{CH}3 \xrightarrow{\text{PTSA}} \text{Enamine intermediate} \xrightarrow{\text{P}2\text{O}5} \text{this compound}

$$

Advantages :

Comparative Analysis of Methods

Key Findings :

- Nitroketone Condensation offers the best balance of yield and safety.

- Organometallic Coupling requires specialized handling but ensures precise regiochemistry.

Industrial-Scale Considerations

- Continuous Flow Nitration : Adapting methodologies from patent CN111704555A, nitration steps can be optimized in flow reactors to enhance heat transfer and reduce byproducts (e.g., 4-methoxy-3-nitroaniline).

- Catalyst Recovery : Phosphorous pentoxide (P$$2$$O$$5$$) and PTSA are recyclable via aqueous extraction, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-Nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, Raney nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

N-(1-Nitroprop-1-en-2-yl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between N-(1-Nitroprop-1-en-2-yl)aniline and structurally related compounds:

Key Observations:

- Nitro vs. Nitroso Groups : The nitro group in this compound is more electron-withdrawing than the nitroso group in compounds like 2c–2l . This difference alters reactivity in electrophilic substitutions and redox reactions.

- Substituent Effects : The piperazinyl group in N-Allyl-2-nitro-5-(1-piperazinyl)aniline enhances solubility in polar solvents, whereas the allyl group offers sites for further functionalization . In contrast, the chloro substituent in nitrosoanilines (e.g., 2c) directs electrophilic attacks to specific ring positions .

- Amino vs. Nitro Functionality: Replacing the nitro group with an amino group (as in N-(1-Aminopropan-2-yl)aniline) shifts the electronic profile from electron-withdrawing to electron-donating, significantly increasing nucleophilicity .

Stability and Hazard Profiles

- This compound: Limited hazard data in the evidence, but nitro groups generally pose explosion risks under high heat or shock.

- Nitrosoanilines : Nitroso compounds are prone to dimerization and may release toxic fumes upon decomposition .

- N-(1-Aminopropan-2-yl)aniline: Classified with hazards H302 (harmful if swallowed) and H314 (causes severe skin burns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.